molecular formula C10H13N3 B14197821 N,N,2-Trimethyl-2H-indazol-7-amine CAS No. 918903-55-6

N,N,2-Trimethyl-2H-indazol-7-amine

Katalognummer: B14197821
CAS-Nummer: 918903-55-6
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: QPUVZMABYRUFMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,2-Trimethyl-2H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethyl-2H-indazol-7-amine typically involves the formation of the indazole ring followed by methylation. One common method includes the reaction of 2-azidobenzaldehydes with amines, leading to the formation of the indazole core . The methylation steps can be achieved using methyl iodide in the presence of a base such as cesium carbonate in dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: N,N,2-Trimethyl-2H-indazol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,2-trimethyl-2H-indazol-7-one, while reduction can produce this compound derivatives .

Wissenschaftliche Forschungsanwendungen

N,N,2-Trimethyl-2H-indazol-7-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N,2-Trimethyl-2H-indazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects . The exact pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N,N,2-Trimethyl-2H-indazol-7-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

918903-55-6

Molekularformel

C10H13N3

Molekulargewicht

175.23 g/mol

IUPAC-Name

N,N,2-trimethylindazol-7-amine

InChI

InChI=1S/C10H13N3/c1-12(2)9-6-4-5-8-7-13(3)11-10(8)9/h4-7H,1-3H3

InChI-Schlüssel

QPUVZMABYRUFMT-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C2C=CC=C(C2=N1)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.